molecular formula C9H8N2O B8808124 2-Methoxyquinazoline

2-Methoxyquinazoline

Cat. No. B8808124
M. Wt: 160.17 g/mol
InChI Key: BWYJJZBRYSADRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06897210B2

Procedure details

2-Bromoethyl ether (1.57 ml, 12 mmol) was added to a mixture of 4-(4-chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (1 g, 3.1 mmol), (prepared as described for the starting material in Example, 2), and potassium carbonate (1.73 g, 12 mmol) in DMF (10 ml). The mixture was stirred for 18 hours at ambient temperature and was partitioned between ethyl acetate and water. The organic layer was separated, washed with water and then brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by column chromatography on silica eluting with methylene chloride/acetonitrile/methanol (60/38/2). The purified product was triturated with ether, collected by filtration, washed with ether and dried under vacuum to give 7-(22-bromoethoxy)ethoxy)-4-(4-chloro-2-fuoroanilino) methoxyquinazoline (763 mg, 52%).
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
BrC[CH2:3][O:4][CH2:5]CBr.ClC1C=CC([NH:13][C:14]2[C:23]3[C:18](=[CH:19][C:20](O)=[C:21](OC)[CH:22]=3)[N:17]=CN=2)=C(F)C=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:5][O:4][C:3]1[N:13]=[CH:14][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.57 mL
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)O)C=C1)F
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(prepared
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica eluting with methylene chloride/acetonitrile/methanol (60/38/2)
CUSTOM
Type
CUSTOM
Details
The purified product was triturated with ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=NC2=CC=CC=C2C=N1
Measurements
Type Value Analysis
AMOUNT: MASS 763 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 153.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.